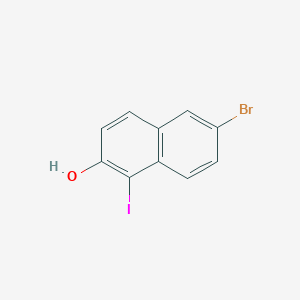

6-bromo-1-iodonaphthalen-2-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrIO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNUMQZTKPJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2I)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of 6 Bromo 1 Iodonaphthalen 2 Ol

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The unique electronic and steric environment of 6-bromo-1-iodonaphthalen-2-ol has been leveraged in several palladium-catalyzed transformations.

The presence of two different halogen atoms on the naphthalene (B1677914) ring of this compound opens the door for selective and sequential carbon-carbon bond formation. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle, allowing for chemoselective functionalization.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of biaryl linkages. Research has demonstrated the selective coupling of this compound with phenylboronic acid. In a specific study, the reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. The reaction, conducted in a mixture of 1,4-dioxane (B91453) and water at 80°C, selectively targeted the more labile carbon-iodine bond, yielding 6-bromo-1-phenylnaphthalen-2-ol. This selective transformation underscores the utility of this compound as a building block for the synthesis of substituted naphthalenes, leaving the bromo group available for subsequent cross-coupling reactions.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 6-Bromo-1-phenylnaphthalen-2-ol |

No specific studies on the Kumada-Tamao-Corriu cross-coupling of this compound with Grignard reagents have been identified in the reviewed literature. This type of reaction, which typically employs nickel or palladium catalysts, would offer an alternative route for C-C bond formation.

While iterative cross-coupling strategies are a powerful method for the synthesis of oligoarenes, no specific examples utilizing this compound as a starting material for the construction of such extended aromatic systems have been found in the surveyed scientific literature.

The formation of bonds between carbon and heteroatoms such as phosphorus is crucial for the synthesis of a wide range of functional molecules, including ligands for catalysis and materials with specific electronic properties.

There are no specific documented instances of C-P cross-coupling reactions, such as phosphination, involving this compound in the reviewed literature. Such a reaction would be of interest for the synthesis of novel phosphine (B1218219) ligands incorporating the n-hydroxynaphthyl moiety.

Carbon-Heteroatom Bond Forming Reactions

C-X Borylation Reactions (e.g., photo-induced borylation)

Photo-induced borylation reactions offer a mild and efficient method for the formation of carbon-boron bonds, which are valuable intermediates for subsequent cross-coupling reactions. In the context of aryl halides, these reactions often proceed through a radical mechanism initiated by photo-induced electron transfer (PET).

Studies have shown that 2-naphthol (B1666908) can mediate the photo-induced borylation of aryl halides. organic-chemistry.org The reaction is believed to proceed through the formation of a halogen-bonding (XB) complex between the aryl halide and 2-naphthol, which then acts as an electron donor-acceptor (EDA) complex. organic-chemistry.org Upon irradiation with visible light (e.g., 420 nm LED), a photo-induced electron transfer occurs, generating an aryl radical. organic-chemistry.org This radical can then react with a boron source, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), to form the corresponding aryl boronate ester. organic-chemistry.org The presence of a base, like potassium carbonate (K₂CO₃), is often required to facilitate the reaction, likely by generating the more nucleophilic phenolate (B1203915) species. organic-chemistry.org

This methodology has been shown to be tolerant of a wide range of functional groups and can be applied to various aryl halides, including iodoarenes and bromoarenes. organic-chemistry.org For dihalogenated substrates, selective mono- or di-borylation can be achieved. organic-chemistry.org Given that this compound contains both iodo and bromo substituents, a selective borylation at the more reactive C-I bond would be expected under controlled conditions. The general mechanism for photo-induced borylation is supported by radical trapping experiments, which show a reduction in product formation in the presence of radical scavengers like TEMPO. iu.edu

Table 1: Key Features of Photo-induced Borylation of Aryl Halides Mediated by 2-Naphthol

| Feature | Description |

| Promoter | 2-Naphthol |

| Boron Source | Bis(pinacolato)diboron (B₂(pin)₂) |

| Light Source | Visible light (e.g., 420 nm LED) |

| Base | Potassium Carbonate (K₂CO₃) |

| Mechanism | Photo-induced electron transfer (PET) via a halogen-bonding (XB) complex |

| Key Intermediate | Aryl radical |

| Selectivity | Generally, C-I bond is more reactive than C-Br bond |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., ligand-exchange coupling)

Beyond the well-established cross-coupling reactions, this compound can participate in other transition metal-catalyzed transformations. Ligand-exchange coupling reactions involving diaryliodonium salts represent one such class. In these reactions, a diaryliodonium salt transfers one of its aryl groups to a nucleophile. acs.org The reaction mechanism typically involves the exchange of the counteranion of the iodonium (B1229267) salt with the nucleophile, followed by reductive elimination from a T-shaped intermediate to form the C-C or C-heteroatom bond. acs.org

While not a direct reaction of this compound itself, this compound is a precursor to substrates for such reactions. For instance, it can be used to synthesize more complex naphthol derivatives that can then undergo further coupling. A notable example is the Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid to produce 6-bromo-1-phenylnaphthalen-2-ol. researchgate.net This product can then be subjected to further functionalization.

Transition metal-free arylation of 2-naphthols with diaryliodonium salts has also been developed, proceeding through a dearomatization-rearomatization sequence. researchgate.net The selectivity of these reactions (C-arylation vs. O-arylation) can be controlled by the choice of solvent and base. researchgate.net

Nucleophilic Substitution Reactions of Halogen Substituents

Nucleophilic substitution reactions on aryl halides are generally challenging but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the two halogen atoms exhibit different reactivities. The C-I bond is weaker than the C-Br bond, making the iodine atom a better leaving group in nucleophilic substitution reactions.

A photo-induced nucleophilic substitution has been reported between 1-iodonaphthalene (B165133) and 2-naphthol, suggesting that similar reactivity could be expected for this compound, likely at the C-I position. nih.gov The general principle of nucleophilic substitution involves an electron-rich nucleophile attacking an electron-deficient carbon atom, leading to the displacement of a leaving group. wikipedia.org The strength of the nucleophile, the nature of the leaving group, and the reaction conditions all play crucial roles in the outcome of the reaction. ksu.edu.sa

Oxidative and Reductive Transformations of the Naphthol Moiety

The naphthol moiety in this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation of naphthols can lead to the formation of quinones or other oxidized species. For instance, hypervalent iodine reagents like iodobenzene (B50100) dichloride (PhICl₂) can act as both an oxidant and a chlorine source, leading to dearomative spirolactonization and polyhalogenation of phenols. tdx.cat While specific studies on this compound are not detailed, the general reactivity of naphthols suggests that it could undergo similar transformations.

Reductive Transformations: Reduction of the naphthol ring system is a less common transformation. However, the halogen substituents can be removed via reduction. For example, 1,6-dibromo-2-naphthol (B94854) can be reduced to 6-bromo-2-naphthol (B32079) using reagents like tin and hydrochloric acid. orgsyn.org This suggests that a selective reduction of the C-Br or C-I bond in this compound could be possible under appropriate conditions. Electroreductive methods have also been employed for the dehalogenation of aryl halides, often using a mediator. acs.org

Dearomatization Reactions of Halogenated Naphthols

Dearomatization reactions of naphthols are a powerful tool for the synthesis of complex three-dimensional structures from simple planar starting materials. researchgate.net These reactions can be catalyzed by various means, including transition metals and organocatalysts, and often involve the formation of naphthalenone intermediates.

Several types of dearomatization reactions have been applied to naphthol derivatives:

Asymmetric Dearomatization: Chiral catalysts can be used to achieve enantioselective dearomatization. For example, a chiral thiourea (B124793) catalyst can promote the Michael addition of nitroethylene (B32686) to β-naphthols, leading to enantioenriched naphthalenones. tdx.cat

Oxidative Dearomatization: Hypervalent iodine reagents can mediate the oxidative dearomatization of arenes, including naphthols, to generate spiro-products. researchgate.net

Annulative Dearomatization: This strategy involves the dearomatization of a polycyclic aromatic hydrocarbon followed by an annulation reaction to extend the π-system, which is particularly relevant in the synthesis of nanographenes. researchgate.net

For halogenated naphthols like this compound, these dearomatization strategies could provide access to highly functionalized and stereochemically complex molecules. The presence of the halogen atoms could also influence the regioselectivity of these reactions.

Radical Reactions Involving Halogen Atoms

The carbon-halogen bonds in this compound can undergo homolytic cleavage to form aryl radicals. This process can be initiated by various means, including photolysis, radiolysis, or the use of radical initiators.

Halogen Atom Transfer (XAT): XAT reactions involve the transfer of a halogen atom from a substrate to a radical species. youtube.com The thermodynamics of this process depend on the relative bond dissociation energies of the carbon-halogen bond being broken and the new bond being formed. youtube.com Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, selective radical formation at the C-1 position of this compound would be favored. These aryl radicals can then participate in a variety of subsequent reactions, such as cyclizations or intermolecular additions.

SRN1 Reactions: The SRN1 (Substitution Nucleophilic Radical) mechanism is another important pathway for the reaction of aryl halides. This multi-step process involves:

Initiation: Formation of a radical anion from the aryl halide.

Fragmentation: Cleavage of the carbon-halogen bond of the radical anion to form an aryl radical and a halide anion.

Propagation: Reaction of the aryl radical with a nucleophile, followed by electron transfer from the radical anion of the starting material to the newly formed radical anion of the product.

Microwave-induced thermal SRN1 reactions have been shown to be an efficient method for the α-arylation of ketones with aryl halides. rsc.org The radical anions of haloaromatic compounds can undergo cleavage, with the rate of cleavage depending on the nature of the halogen and the aromatic system. researchgate.net The radical anion of iodobenzene, for example, is known to be an intermediate in its homogeneous reduction. researchgate.net

Mechanistic Investigations of Reactions Involving 6 Bromo 1 Iodonaphthalen 2 Ol

Elucidation of Reaction Pathways in Halogenation Processes

The halogenation of naphthalene (B1677914) derivatives can proceed through different mechanistic pathways, primarily electrophilic aromatic substitution (SEAr) and free radical processes. The nature of the halogenating agent, reaction conditions, and the existing substitution pattern on the naphthalene ring are critical in determining the operative mechanism.

Free Radical vs. Electrophilic Pathways:

Free radical halogenation is typically initiated by light or a radical initiator and involves the homolytic cleavage of a halogen-halogen bond to generate halogen radicals. curlyarrows.comchadsprep.com These radicals then abstract a hydrogen atom from the aromatic ring, creating an aryl radical, which subsequently reacts with a halogen molecule to yield the halogenated product and another halogen radical, propagating the chain reaction. masterorganicchemistry.com This pathway is generally less selective than electrophilic substitution.

In contrast, electrophilic halogenation involves the attack of an electrophilic halogen species (e.g., Br⁺, I⁺) on the electron-rich naphthalene ring. curlyarrows.comquora.com This process typically requires a Lewis acid catalyst to polarize the halogen-halogen bond and generate a potent electrophile. The reaction proceeds through a positively charged intermediate, the arenium ion (or sigma complex), which then loses a proton to restore aromaticity.

For 6-bromo-1-iodonaphthalen-2-ol, the presence of the hydroxyl group, a strong activating group, and the two halogen substituents, which are deactivating but ortho-, para-directing, complicates the prediction of halogenation sites. Further electrophilic substitution would likely be directed by the powerful activating effect of the hydroxyl group. However, the potential for ipso-substitution, where an incoming electrophile displaces an existing substituent, particularly the iodo or bromo group, should also be considered, especially under forcing conditions. nih.govacs.org

Table 1: Comparison of Free Radical and Electrophilic Halogenation

| Feature | Free Radical Halogenation | Electrophilic Aromatic Halogenation |

| Initiation | Light (UV), heat, or radical initiators (e.g., AIBN) quora.com | Lewis acids (e.g., FeBr₃, AlCl₃) or strong protic acids worktribe.com |

| Reactive Species | Halogen radicals (e.g., Br•, Cl•) masterorganicchemistry.com | Polarized halogen molecules or halonium ions (e.g., Br⁺, I⁺) quora.com |

| Intermediate | Aryl radical | Arenium ion (sigma complex) |

| Selectivity | Generally less selective, influenced by radical stability | Governed by the electronic effects of existing substituents |

| Byproducts | Hydrogen halides (e.g., HBr, HCl) | Regenerated catalyst and proton |

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Transformations

This compound is an ideal substrate for studying regioselective transition metal-catalyzed cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Sonogashira reactions, follows a well-established catalytic cycle. nih.govnobelprize.orgacs.org

The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, cleaving the carbon-halogen bond and forming an organopalladium(II) intermediate. nih.govnobelprize.org Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition is expected to occur selectively at the C-I bond of this compound.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. nih.govnobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of these transformations. nih.goveie.gr For instance, bulky ligands can promote the formation of coordinatively unsaturated palladium species that may exhibit different reactivity and selectivity. nih.gov While the standard Pd(0)/Pd(II) cycle is widely accepted, alternative mechanisms, such as those involving Pd(II)/Pd(IV) cycles or palladium nanoclusters, have also been proposed under specific conditions. nih.gov

Role of Halogen Bonding Interactions in Reactivity and Selectivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ntu.edu.sgbeilstein-journals.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). beilstein-journals.orgacs.org

In the context of this compound, both the bromine and iodine atoms can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than bromine. These interactions can influence the reactivity and selectivity of the molecule in several ways:

Supramolecular Assembly: Halogen bonds can direct the formation of specific solid-state architectures, which can, in turn, influence topochemical reactions. scispace.com

Reaction Control: Halogen bonding to a catalyst or a reagent can pre-organize the transition state, leading to enhanced selectivity. ntu.edu.sgbeilstein-journals.org

Modulation of Reactivity: By withdrawing electron density, a halogen bond can make the aromatic ring more or less susceptible to nucleophilic or electrophilic attack at specific positions.

The presence of the hydroxyl group, a potential halogen bond acceptor, introduces the possibility of intramolecular halogen bonding, which could influence the conformation and reactivity of the molecule.

Understanding Radical and Ionic Pathways in Naphthalene Transformations

Beyond the more common polar reactions, transformations of aryl halides can also proceed through radical and ionic pathways, such as the SRN1 (substitution nucleophilic radical) mechanism and photo-induced electron transfer (PET) processes.

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide, forming a radical anion. mdpi.comchim.it This radical anion then fragments, losing the halide ion to form an aryl radical. chim.it The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. chim.it This mechanism is often favored for substrates with electron-withdrawing groups and can be initiated by light (photostimulation) or solvated electrons. mdpi.comresearchgate.net For dihalogenated systems like this compound, the reaction can potentially lead to mono- or di-substituted products, with the possibility of intramolecular electron transfer influencing the outcome. rsc.org

Photo-induced electron transfer (PET) involves the excitation of a molecule by light, followed by the transfer of an electron to or from another molecule. researchgate.netnih.gov In the context of this compound, a photosensitizer could absorb light and then transfer an electron to the naphthalene derivative, initiating a radical cascade similar to the SRN1 mechanism. Alternatively, the excited state of the naphthalenol itself could undergo electron transfer with a suitable donor or acceptor. researchgate.netresearchgate.net The efficiency and pathway of PET reactions are highly dependent on the redox potentials of the involved species and the solvent environment. bgsu.edu

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent and the optimization of reaction conditions are paramount in controlling the mechanistic pathway and, consequently, the outcome of a reaction.

Solvent Effects: Solvents can influence reaction rates and selectivity through various interactions with reactants, intermediates, and transition states. weebly.com

Polarity: Polar solvents can stabilize charged intermediates and transition states, such as the arenium ion in electrophilic substitution or the separated radical ions in SRN1 and PET reactions. researchgate.netarchive.org In contrast, nonpolar solvents may favor concerted or free-radical pathways. The tautomeric equilibrium of naphthols can also be significantly influenced by solvent polarity, which in turn affects their reactivity. stackexchange.com

Coordinating Ability: Solvents can act as ligands for metal catalysts, influencing their activity and selectivity. eie.gr For instance, a coordinating solvent might compete with the desired ligands for binding sites on a palladium catalyst, altering the course of a cross-coupling reaction.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the hydroxyl group of this compound, affecting its nucleophilicity and directing ability in electrophilic substitutions.

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, concentration, and the nature of catalysts and reagents is crucial for mechanistic control.

Temperature: Higher temperatures can provide the activation energy needed to overcome barriers for less favorable pathways, potentially leading to a loss of selectivity or the formation of thermodynamic products.

Catalyst and Ligands: In transition metal-catalyzed reactions, the choice of the metal center, its oxidation state, and the surrounding ligands are primary determinants of the mechanism. nih.govlibretexts.orgchemrxiv.org For example, the use of specific phosphine (B1218219) ligands in palladium catalysis can be critical for achieving high yields and selectivities in cross-coupling reactions. libretexts.org

Additives: The addition of bases, acids, or salts can dramatically alter the reaction mechanism. uni-regensburg.deuzh.ch For instance, bases are crucial in Suzuki couplings to facilitate the transmetalation step, while acids can act as promoters in certain electrophilic halogenations. worktribe.comnobelprize.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-bromo-1-iodonaphthalen-2-ol, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthalene (B1677914) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignment and Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of the aromatic protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating and -withdrawing effects of the hydroxyl, bromo, and iodo substituents.

A representative ¹H NMR spectrum of a related compound, 6-bromo-2-naphthol (B32079), shows characteristic signals for the aromatic protons. chemicalbook.com For this compound, the introduction of the iodine atom at the C1 position would further influence the chemical shifts of the neighboring protons. The hydroxyl proton typically appears as a broad singlet, the exact position of which can vary with concentration and solvent. The aromatic protons will exhibit a series of doublets and doublets of doublets, reflecting their coupling with adjacent protons.

Table 1: Representative ¹H NMR Data for Related Naphthalene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 6-Bromo-2-phenyl-4H-chromen-4-one | CDCl₃ | δ = 8.35 (d, J = 2.4 Hz, 1 H), 7.93–7.89 (m, 2 H), 7.78 (dd, J = 8.8, 2.4 Hz, 1 H) thieme-connect.com |

| 2-(3-Bromophenyl)-4H-chromen-4-one | CDCl₃ | δ = 8.23 (d, J = 8.0 Hz, 1 H), 8.08 (s, 1 H), 7.83 (d, J = 8.0 Hz, 1 H), 7.72 (t, J = 7.8 Hz, 1 H), 7.66 (d, J = 7.6 Hz, 1 H), 7.58 (d, J = 8.4 Hz, 1 H), 7.46–7.38 (m, 2 H), 6.80 (s, 1 H) thieme-connect.com |

| 1-(1,7-Octadiynyl)-2-carbomethoxynaphthalene | CDCl₃ | δ = 8.54 (dd, 1H, J = 7.9, 2.1 Hz), 7.88 (d, 1H, J = 8.7 Hz), 7.84 (dd, 1H, J = 7.4, 1.8 Hz), 7.77 (d, 1H, J = 8.7 Hz), 7.62−7.55 (m, 2H) acs.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts and coupling patterns. The exact values for this compound may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment and Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of the substituents. The carbons bearing the hydroxyl, bromo, and iodo groups will have characteristic chemical shifts.

For instance, in related brominated naphthol compounds, the carbon atom attached to the hydroxyl group typically resonates at a downfield chemical shift due to the electronegativity of the oxygen atom. chemicalbook.com Similarly, the carbons bonded to the bromine and iodine atoms will also exhibit specific chemical shifts influenced by the halogen's electronegativity and size.

Table 2: Representative ¹³C NMR Data for Related Naphthalene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 7-(p-Tolyl)naphthalen-2-ol | CDCl₃ | δ 21.2, 110.0, 117.8, 123.6, 124.1, 127.4, 128.3, 128.4, 129.7, 129.8, 135.2, 137.3, 138.5, 139.5, 153.9 rsc.org |

| 2-(3-Bromophenyl)-4H-chromen-4-one | CDCl₃ | δ = 178.2, 161.7, 156.2, 134.4, 134.0, 133.8, 130.6, 129.3, 125.8, 125.5, 124.8, 123.9, 123.3, 118.1, 108.2 thieme-connect.com |

| 2-Bromo-4-methylphenol | CDCl₃ | δ (ppm) 20.2, 109.8, 115.7, 129.8, 131.4, 132.1, 150.0 beilstein-journals.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts. The exact values for this compound may differ.

Advanced NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques such as 2D NMR are employed. These experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the aromatic rings.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity across the entire molecule, including the positions of the substituents.

Variable temperature NMR studies could also be conducted to investigate any dynamic processes, such as restricted rotation or conformational changes, although this is less common for rigid aromatic systems like this.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. soton.ac.uk For this compound (C₁₀H₆BrIO), the expected monoisotopic mass can be calculated with high precision. HRMS analysis can confirm the presence of bromine and iodine due to their characteristic isotopic patterns. thieme-connect.comrsc.org

Table 3: Expected and Found HRMS Data for this compound and Related Compounds

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| This compound | ESI | 346.8582 [M-H]⁻ | 346.8582 | rsc.org |

| 2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | FAB/EB | 379.8933 [M]⁺ | 379.8932 | rsc.org |

| 7-(p-Tolyl)naphthalen-2-ol | EI | 234.1045 [M]⁺ | 234.1042 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. docbrown.info In the IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl (O-H) group and the carbon-carbon double bonds (C=C) of the aromatic naphthalene ring. The C-Br and C-I stretching vibrations typically appear in the fingerprint region of the spectrum at lower wavenumbers.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3200-3600 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C=C stretch (aromatic) | ~1500-1600 |

| C-O stretch (phenol) | ~1200-1260 |

| C-Br stretch | ~500-600 |

| C-I stretch | ~485-515 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal:

The planar structure of the naphthalene ring system.

The precise bond lengths of the C-Br, C-I, and C-O bonds.

The bond angles within the naphthalene ring and involving the substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and iodine atoms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed research findings and data tables on the electronic absorption and emission spectroscopy of this compound are not available in the current scientific literature.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-bromo-1-iodonaphthalen-2-ol, DFT calculations provide a deep understanding of its electronic structure, reactivity, and the energetics of its chemical transformations.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. Studies on related halogenated hydroxyphenyl naphthol derivatives reveal key electronic features that are applicable to this compound. mdpi.comnih.gov The presence of halogen atoms significantly influences the electronic landscape. Specifically, halogens, and iodine in particular, have been shown to substantially lower the energy of the LUMO. mdpi.comresearchgate.net This effect increases the electrophilicity of the molecule, making it a better electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. rsc.org A smaller gap generally implies higher reactivity. researchgate.netrsc.org Computational studies on multi-halogenated systems show that increasing the number of halogen substituents tends to decrease the HOMO-LUMO gap. mdpi.comnih.gov For this compound, the combined presence of bromine and iodine would be expected to result in a relatively small energy gap, suggesting a high potential for chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Halogenated Naphthyl Systems Note: These values are illustrative, based on findings from related compounds, and actual values for this compound would require specific calculation.

| Compound System | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implied Reactivity | Source |

| Naphthol Reference | ~ -5.3 | ~ -0.9 | ~ 4.4 | Moderate | researchgate.net |

| Bromo-substituted Naphthol | Lower | Lower | Smaller | Higher | researchgate.net |

| Iodo-substituted Naphthol | Lower | Significantly Lower | Smaller | Higher | mdpi.comresearchgate.net |

| Dihalo-substituted Naphthol | Lower | Significantly Lower | Smallest | Highest | nih.govrsc.org |

Molecular electrostatic potential (MESP) analysis further illuminates reactive sites, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For halogenated naphthalenes, this includes understanding reactions like the Ullmann coupling, where dehalogenation is a key step. acs.org Quantum chemical calculations can determine the thermodynamics and kinetics of such reactions. acs.org

Computational methods have been successfully used to find transition states for reactions involving complex organic molecules. ugto.mx For instance, in a Suzuki-Miyaura cross-coupling reaction where this compound is a reactant, DFT could be employed to model the transition states of the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Specific computational tools and methods, such as the nudged elastic band method implemented in libraries like DL-FIND, are used to locate the minimum energy path and the associated transition state structures between reactants and products. ugto.mx

DFT-based calculations can effectively predict the regioselectivity of chemical reactions. Fukui functions, which describe the change in electron density as the number of electrons is altered, are reliable predictors of reactive sites for electrophilic, nucleophilic, and radical attacks. ugto.mx For a molecule like this compound, calculating Fukui indices would identify which of the available positions on the naphthalene (B1677914) ring is most susceptible to a given type of chemical attack, thereby predicting the regiochemical outcome of a reaction. ugto.mx

Furthermore, computational studies on the halogenation of naphthalene have shown that the presence and nature of directing groups and reaction conditions determine the site of substitution. rsc.org DFT can model the relative energies of different potential intermediates and transition states to predict the most likely product. For example, calculations can determine whether substitution is more likely to occur at the alpha or beta positions of the naphthalene ring system under specific catalytic conditions. rsc.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules. A conformational analysis of a molecule related to this compound was performed using a Monte Carlo search method based on molecular mechanics. ugto.mx This approach systematically explores different spatial arrangements of the atoms to identify low-energy conformers. ugto.mx Subsequent single-point energy calculations using DFT can then be used to refine the energy ranking of these conformers. ugto.mx Such analyses often reveal a preference for specific geometries, such as syn or anti conformations, with energy differences that can range from 0.25 to 3.25 kcal/mol. ugto.mx

Molecular dynamics simulations, which model the movement of atoms and molecules over time, are used to assess the stability of molecular complexes. mdpi.comnih.gov In studies of related halogenated naphthol derivatives designed as enzyme inhibitors, MD simulations were used to validate the stability of the ligand-protein docked complexes, confirming that the proposed compounds form stable interactions within the binding site. researchgate.net

Table 2: Illustrative Conformational Analysis Data for a Naphthyl Derivative Based on findings for related compounds.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Method | Source |

| Anti | 0.00 | ~75% | MM (Monte Carlo) + DFT (B3LYP) | ugto.mx |

| Syn | 0.80 | ~25% | MM (Monte Carlo) + DFT (B3LYP) | ugto.mx |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Halogenated Naphthol Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov Although no specific QSAR study on this compound was found, the methodology is widely applied to related classes of compounds like naphthoquinones and other halogenated derivatives. nih.govmdpi.com

A typical 3D-QSAR study involves aligning a series of related molecules and calculating steric and electrostatic fields using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These fields are then used to build a statistical model that relates the 3D properties of the molecules to their observed activity. mdpi.com For instance, a QSAR model for naphthoquinone derivatives identified that tricyclic systems with electron-withdrawing groups showed improved toxicity against cancer cells. mdpi.com Such a model, if developed for halogenated naphthols, could predict the biological activity of this compound and guide the design of new derivatives with enhanced properties. mdpi.commdpi.com The models are validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a test set of compounds. nih.gov

Analysis of Intermolecular Interactions (e.g., σ-hole and π-hole bonding, hydrogen bonding networks)

The specific arrangement of atoms in this compound facilitates a range of important intermolecular interactions that dictate its solid-state structure and how it interacts with other molecules.

The presence of both bromine and iodine atoms is particularly significant for halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.org The σ-hole is a region of positive electrostatic potential located on the outer side of the halogen atom, along the axis of its covalent bond. acs.org Heavier halogens like bromine and especially iodine have larger, more positive σ-holes, making them strong halogen bond donors. acs.org Studies on related iodo-substituted compounds highlight the predominance of halogen-bonding interactions in their molecular recognition processes. semanticscholar.org These interactions can be highly directional and play a crucial role in crystal engineering and the binding of ligands to biological targets. acs.org Bifurcated halogen bonds, where one σ-hole interacts with two electron-rich sites, have also been observed. researchgate.net

The hydroxyl (-OH) group and the aromatic naphthalene core enable other critical interactions. The -OH group can act as both a hydrogen bond donor (via the H atom) and acceptor (via the O atom). wikipedia.org Computational studies on the 2-naphthol-water system revealed the existence of competing hydrogen-bonding networks. nih.gov These include a cyclic arrangement where the hydroxyl group engages with two water molecules, and another arrangement where the aromatic π-system itself acts as a hydrogen bond acceptor. nih.gov Furthermore, hydrogen-bonding networks can significantly influence reactivity by stabilizing transition states and intermediates, a phenomenon observed in Brønsted acid catalysis assisted by solvents capable of strong hydrogen bonding. nih.gov

Synthetic Utility and Applications in Advanced Organic Synthesis

6-Bromo-1-iodonaphthalen-2-ol as a Key Synthon for Constructing Complex Molecular Architectures

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is a key feature that synthetic chemists exploit. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective reaction at the C1 position while leaving the C6 bromine atom intact for subsequent transformations.

This hierarchical reactivity is demonstrated in the Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid, which selectively yields 6-bromo-1-phenylnaphthalen-2-ol. researchgate.net This intermediate can then undergo further coupling reactions at the bromine-substituted position, enabling the stepwise construction of more complex biaryl or polyaryl systems. The ability to control the sequence of bond formations is crucial for the regiocontrolled synthesis of intricate organic molecules.

The utility of this synthon extends to the synthesis of precursors for complex molecular systems. For instance, it can be envisioned as a starting material for the synthesis of substituted binaphthyl derivatives, which are important scaffolds in asymmetric catalysis and materials science. The hydroxyl group at the C2 position can also be used as a handle for further functionalization or to influence the electronic properties and conformation of the final molecule.

The following table summarizes examples of cross-coupling reactions utilizing this compound, highlighting its role as a versatile synthon.

Preparation of Functionalized Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is an area of intense research due to their interesting electronic and photophysical properties. This compound serves as an excellent starting point for the regiocontrolled synthesis of such compounds.

Through sequential, site-selective cross-coupling reactions, a variety of substituents can be introduced onto the naphthalene (B1677914) core. For example, a Suzuki coupling at the C1 position followed by a second cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling) at the C6 position allows for the creation of disubstituted naphthalenes with diverse functionalities. These functionalized naphthalenes can then be subjected to intramolecular cyclization reactions to form larger PAHs. For instance, the introduction of appropriate side chains can facilitate annulation reactions, leading to the formation of chrysenes, picenes, or other extended π-systems. nih.gov

Furthermore, the strategic placement of functional groups allows for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) and other heterocycles. rsc.org By introducing nitrogen-containing moieties through reactions like the Buchwald-Hartwig amination, or by constructing heterocyclic rings from functional groups introduced via cross-coupling, a wide array of novel heterocyclic systems can be accessed.

The table below provides examples of how this compound can be utilized in the synthesis of PAHs and heterocycles.

Development of Advanced Organic Materials (e.g., precursors for optoelectronic, fluorescent, and other functional materials)

The tailored synthesis of organic materials with specific electronic and photophysical properties is a cornerstone of modern materials science. This compound is a valuable precursor for the development of such advanced materials. The ability to introduce a wide range of functional groups onto the naphthalene scaffold allows for the fine-tuning of properties like fluorescence, charge transport, and light absorption.

For instance, the introduction of electron-donating and electron-accepting groups through sequential cross-coupling reactions can lead to the formation of push-pull chromophores with strong intramolecular charge transfer (ICT) character. nih.gov These molecules often exhibit interesting solvatochromic and nonlinear optical properties, making them suitable for applications in sensors and optoelectronic devices.

The following table highlights the potential of this compound in the development of functional organic materials.

Design and Synthesis of Naphthalene-Based Ligands for Metal Complexes (e.g., Schiff bases)

The hydroxyl group and the potential for introducing other coordinating groups make this compound a suitable precursor for the synthesis of novel ligands for metal complexes. Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are particularly important in coordination chemistry due to their facile synthesis and versatile coordination behavior.

Starting from this compound, the hydroxyl group can be converted to an aldehyde functionality. Subsequent reaction with a primary amine would yield a Schiff base ligand. The bromine and iodine atoms can be retained or replaced with other functional groups to modulate the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex.

These naphthalene-based Schiff base ligands can coordinate to a variety of metal ions, forming stable complexes with potential applications in catalysis, sensing, and materials science. The extended aromatic system of the naphthalene core can also impart interesting photophysical properties to the metal complexes. The synthesis of novel Schiff base ligands and their metal complexes is an active area of research. nih.govredalyc.org

The table below outlines the potential of this compound in the design of naphthalene-based ligands.

Compound Information Table

Future Research Directions

Exploration of Novel Catalytic Systems for Transformations of 6-Bromo-1-iodonaphthalen-2-ol

The distinct reactivity of the iodo and bromo substituents on the this compound scaffold presents a fertile ground for the exploration of novel catalytic systems. Future research is anticipated to focus on developing selective and efficient transformations that can individually address the C–I and C–Bonds. The higher reactivity of the carbon-iodine bond typically allows for selective cross-coupling reactions, leaving the carbon-bromine bond available for subsequent functionalization.

Key areas for investigation include:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., palladium, copper, or nickel-based) that exhibit high selectivity for either the C-I or C-Br bond is a primary objective. This would enable sequential, one-pot functionalization, which is a highly efficient strategy in organic synthesis. Research into ligands that can fine-tune the catalyst's reactivity to discriminate between the two halogen sites will be crucial. The utility of 6-bromo-2-naphthol (B32079), a related compound, in Suzuki, Heck, and Sonogashira coupling reactions highlights the potential for extending and functionalizing the aromatic framework of such molecules mactan.com.br.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable alternative to traditional transition-metal catalysis for forming C-C and C-heteroatom bonds. rsc.org Future work could explore the use of photoredox catalysts to activate the C-I or C-Br bond in this compound for reactions with a wide range of coupling partners, such as alkenes, alkynes, and indoles. rsc.org

Dual Catalysis: Combining different catalytic modes, such as transition-metal catalysis with organocatalysis or photocatalysis, could unlock novel transformations. For instance, a photocatalyst could generate a radical intermediate from the C-I bond, which is then intercepted by a transition-metal catalyst to form a new bond, enabling reactions that are not accessible through single catalytic systems.

Development of Asymmetric Synthesis Methodologies Utilizing Halogenated Naphthol Derivatives

The development of asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. Halogenated naphthol derivatives are valuable precursors for creating chiral naphthalenones and axially chiral biaryl compounds like BINOL derivatives.

Future research in this area will likely focus on:

Catalytic Asymmetric Dearomatization: This powerful strategy converts planar aromatic compounds into three-dimensional chiral molecules. researchgate.netresearchgate.net Research into new iridium-catalyzed intermolecular asymmetric dearomatization reactions of naphthols with partners like allyl alcohols could yield highly functionalized β-naphthalenone compounds with excellent yields and enantioselectivity. researchgate.net Similarly, organocatalytic methods, such as those using chiral phosphoric acid or Brønsted bases, are promising for achieving asymmetric dearomatization. researchgate.net

Atroposelective Synthesis: The synthesis of axially chiral compounds, where chirality arises from restricted rotation about a single bond, is of significant interest. Methodologies for the enantioselective preparation of axially chiral 2-naphthylpyrroles have been developed using a sequence involving a Cu(I)-catalyzed 1,3-dipolar cycloaddition followed by an oxidation process that facilitates an effective central-to-axial chirality transfer. acs.org Applying similar strategies to this compound could lead to novel classes of atropisomeric ligands and catalysts.

Enantioselective Oxidative Coupling: The asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives is a primary method for synthesizing enantiomerically pure BINOLs (1,1'-bi-2-naphthol). mdpi.com Future work could involve designing new chiral catalysts based on metals like copper, iron, or vanadium to improve the efficiency and enantioselectivity of this transformation for highly substituted naphthols. mdpi.com H₈-BINOL, a partially reduced form of BINOL, has also emerged as a versatile organocatalyst for a wide array of asymmetric transformations due to its unique structural orientation. nih.gov

| Asymmetric Methodology | Catalyst/Reagent Type | Product Type | Reported Efficiency | Reference |

|---|---|---|---|---|

| Organocatalytic Chlorinative Dearomatization | Chiral Organocatalyst | Chiral Naphthalenones | Up to 97% yield, 96% ee | researchgate.net |

| Ir-Catalyzed Intermolecular Dearomatization | [Ir(COD)Cl]₂ / Chiral P/olefin ligand | β-Naphthalenones | Up to 92% yield, 98% ee | researchgate.net |

| Dearomative Alkynylation | Chiral Biphenylic Iodanes | Alkynylated Naphthols | Up to 84% ee | researchgate.net |

| 1,3-Dipolar Cycloaddition/Aromatization | Cu(I)/Fesulphos complex | Axially Chiral Naphthylpyrroles | Up to 92% yield, 99% ee | acs.org |

| Asymmetric Oxidative Coupling | Chiral Fe(II)-diphosphine oxide complex | C1-symmetric BINOL derivatives | Up to 98% yield, 85% ee | mdpi.com |

Investigation of Green Chemistry Approaches in the Synthesis and Reactions of this compound

Incorporating the principles of green chemistry into the synthesis and manipulation of complex molecules is essential for sustainable chemical manufacturing. Future research on this compound should prioritize the development of environmentally benign methodologies.

Key avenues for exploration include:

Use of Greener Solvents and Reagents: Moving away from hazardous organic solvents towards water, supercritical fluids, or bio-based solvents will be a critical step. Furthermore, employing less toxic and more environmentally friendly reagents, such as hypervalent iodine compounds which are noted for being green oxidants, can significantly reduce the environmental impact of synthetic processes. researchgate.net

Energy-Efficient Reaction Conditions: The use of visible-light photocatalysis, as mentioned previously, is an excellent example of an energy-efficient method that operates under mild conditions, often at room temperature. rsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric processes. Developing catalytic cycles that minimize waste generation will be a key research focus.

Advanced Materials Science Applications Based on Derived Naphthalene (B1677914) Scaffolds with Tunable Electronic Properties

Naphthalene-based π-conjugated systems are highly promising for applications in organic electronics due to their desirable optical and electrical properties. rsc.org The this compound molecule is an ideal starting point for creating advanced materials because its halogen and hydroxyl groups allow for extensive functionalization, which can be used to tune the final material's electronic properties. thieme-connect.comresearchgate.net

Future research directions in this domain include:

Organic Field-Effect Transistors (OFETs) and OLEDs: By strategically replacing the halogen atoms with various π-conjugated moieties through cross-coupling reactions, researchers can design and synthesize novel naphthalene derivatives with tailored frontier molecular orbital (HOMO/LUMO) energy levels. This allows for the creation of materials that are optimized for use as semiconductors in OFETs or as emitters in organic light-emitting diodes (OLEDs). rsc.org

Light-Harvesting Systems: Naphthalene-based molecules can be engineered to self-assemble into superstructures with desirable optical properties for use in artificial light-harvesting systems, which have potential applications in photovoltaics and photocatalysis. rsc.org The ability to functionalize the this compound core would allow for precise control over the intermolecular interactions that govern self-assembly.

Conductive Materials: Naphthalene diimides, which can be synthesized from naphthalene precursors, are known to form self-assembled structures with high electrical conductivity and charge carrier mobility. thieme-connect.com Research into converting this compound into novel core-substituted naphthalene diimides could lead to new materials for flexible electronics and sensors. thieme-connect.com The introduction of electron-withdrawing substituents can enhance π-stacking, which is beneficial for electron transport. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-1-iodonaphthalen-2-ol, and what methodological considerations ensure purity?

- Answer : A common approach involves halogenation of naphthalen-2-ol derivatives. For example, bromination and iodination can be achieved via electrophilic aromatic substitution using reagents like NBS (N-bromosuccinimide) or iodine monochloride. Hydrolysis of intermediates under acidic conditions (e.g., 20% HCl reflux) followed by neutralization with NH₄OH is critical to isolate the target compound, as seen in analogous syntheses of halogenated naphthols . Purification via recrystallization (e.g., ethyl acetate/hexane systems) ensures high purity, with monitoring by TLC or HPLC.

Q. How is the crystal structure of this compound characterized, and what parameters define its lattice?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using a Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å), data collection at low temperatures (e.g., 73 K) minimizes thermal motion artifacts. Key parameters include space group (e.g., P1 for triclinic systems), unit cell dimensions (a, b, c, α, β, γ), and refinement metrics (R-factor < 0.035, wR < 0.082). Hydrogen bonding and halogen interactions are mapped via difference Fourier syntheses .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., deshielded aromatic protons near halogens).

- FT-IR : Confirms hydroxyl (broad ~3200 cm⁻¹) and C-Br/I stretches (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected M⁺ at 332.96 g/mol for C₁₀H₆BrIO) .

Advanced Research Questions

Q. How do bromo and iodo substituents influence the electronic properties and reactivity of the naphthalene core in cross-coupling reactions?

- Answer : The electron-withdrawing nature of Br and I directs electrophilic substitution and stabilizes transition metals in catalysis. Iodine’s larger atomic radius enhances oxidative addition in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can model charge distribution, while Hammett constants (σₚ for Br: +0.26, I: +0.18) predict regioselectivity in derivatization .

Q. What strategies resolve contradictions in crystallographic data for halogenated naphthalenes, such as anomalous bond lengths or thermal parameters?

- Answer :

- Refinement Techniques : Full-matrix least-squares refinement (e.g., SHELXL) with anisotropic displacement parameters for heavy atoms (Br, I).

- Data Validation : Check for twinning, absorption corrections (multi-scan methods), and R-factor consistency. For example, a low Δ/σ (<0.001) and residual density < ±0.4 e Å⁻³ indicate reliable models .

- Complementary Methods : Pair SC-XRD with powder XRD or solid-state NMR to verify phase purity.

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound derivatives?

- Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.

- Kinetic Studies : Monitor intermediates via in situ FT-IR or HPLC to pinpoint rate-limiting steps.

- Microwave Assistance : Reduces reaction times (e.g., from 6 h to 30 min) for hydrolysis or halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.